molecular formula C21H19BrN2O3S B320175 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B320175
M. Wt: 459.4 g/mol
InChI Key: IVBNDGSXXCLZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is a chemical compound with the molecular formula C21H19BrN2O3S and a molecular weight of 459.35616 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-[(ethylanilino)sulfonyl]aniline under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H19BrN2O3S

Molecular Weight

459.4 g/mol

IUPAC Name

2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H19BrN2O3S/c1-2-24(17-8-4-3-5-9-17)28(26,27)18-14-12-16(13-15-18)23-21(25)19-10-6-7-11-20(19)22/h3-15H,2H2,1H3,(H,23,25)

InChI Key

IVBNDGSXXCLZKA-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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